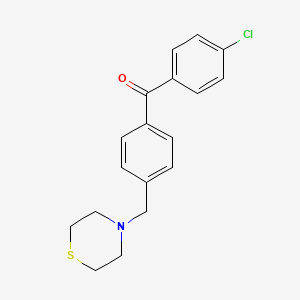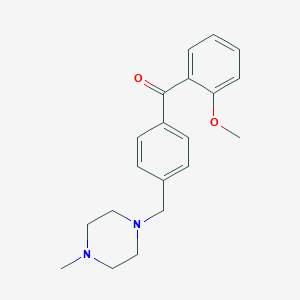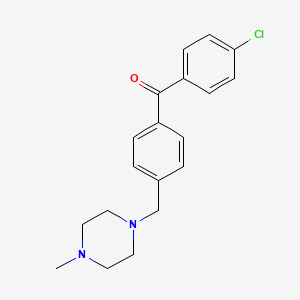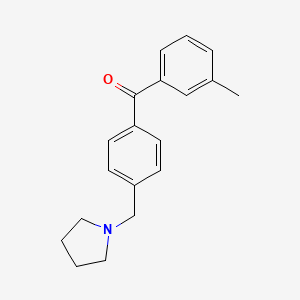
3-Methyl-4'-pyrrolidinomethyl benzophenone
Vue d'ensemble
Description
3-Methyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.38 . It has diverse applications in scientific research, particularly in fields such as organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The molecule contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 1 five-membered ring (pyrrolidine), 2 six-membered rings (benzene), 1 ketone (aromatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Environmental Impact of Benzophenones
Occurrences and Toxicities of Benzophenones : Benzophenones, particularly Benzophenone-3 (BP-3), widely used in sunscreen and cosmetic products, have raised environmental concerns due to their presence in water bodies and potential ecological impacts. BP-3 exhibits lipophilic, photostable, and bioaccumulative characteristics, leading to its detection in various environmental matrices, including water, soil, and biota. The environmental presence of BP-3, derived mainly from human recreational activities and wastewater treatment plant effluents, underscores the need for further studies on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).
Pharmacological Potential of Benzophenones
Polyisoprenylated Benzophenones : Research into polyisoprenylated benzophenones from the Clusiaceae family highlights their promising biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. These compounds are being explored for their potential in cancer therapy and as leads for drug development, demonstrating the pharmacological relevance of benzophenone derivatives (Acuña, Jancovski, & Kennelly, 2009).
Analytical Studies on Benzophenone Derivatives
Analysis of Pyrrolidinophenone Derivatives : Analytical studies focusing on the detection and quantification of pyrrolidinophenone derivatives in biological fluids reveal the importance of advanced chromatographic and mass spectrometric techniques. These methods enable the identification and analysis of various benzophenone derivatives, contributing to the understanding of their distribution and effects in biological systems (Synbulatov, Voronin, & Voronina, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzophenone derivatives have been found to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The key genes identified for benzophenone derivatives include AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 . These genes play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Mode of Action
Benzophenone derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of key proteins, disrupt signal transduction pathways, or induce apoptosis .
Biochemical Pathways
Benzophenone derivatives have been found to affect multiple tumor pathways . These pathways are involved in cell proliferation, apoptosis, and other cellular processes .
Result of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity . They can inhibit the growth of various cancer cells, including HL-60, A-549, SMMC-7721, and SW480 cells .
Propriétés
IUPAC Name |
(3-methylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-5-4-6-18(13-15)19(21)17-9-7-16(8-10-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMNIWBEFNDTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642730 | |
| Record name | (3-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-93-4 | |
| Record name | Methanone, (3-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



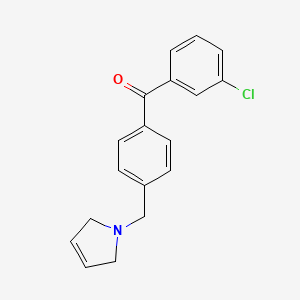

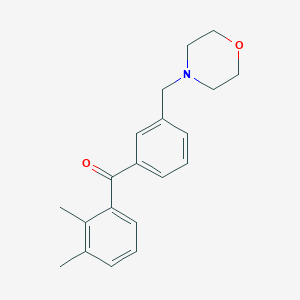
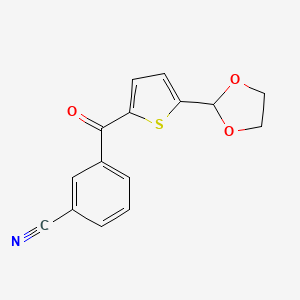



![2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile](/img/structure/B1613869.png)
